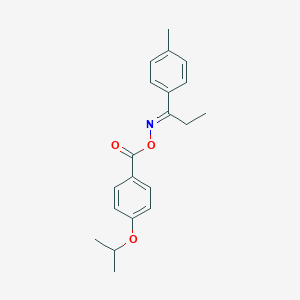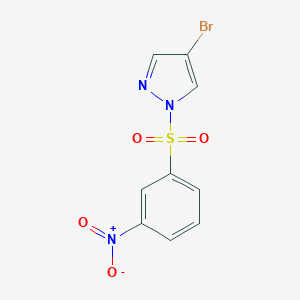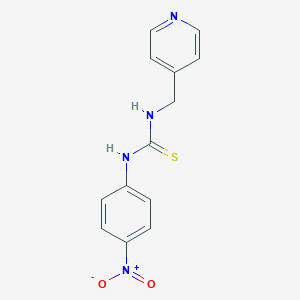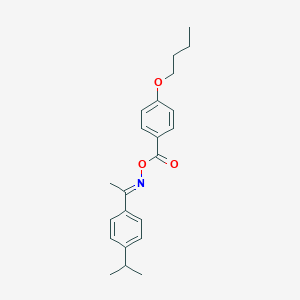![molecular formula C19H16BrN3O3S B454571 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone](/img/structure/B454571.png)
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a phenyl ring substituted with a methylsulfanyl and nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents. The phenyl ring with the methylsulfanyl and nitro groups can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the two moieties under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale. The use of catalysts and green chemistry principles to reduce waste and improve efficiency would also be considered.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its potential biological activities can be explored to develop new drugs for various diseases.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mécanisme D'action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the pyrazole ring may interact with various protein targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4-methylphenylsulfanyl-3-nitrophenylmethanone: A compound with a similar phenyl ring structure but lacking the pyrazole ring.
4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A compound with a similar pyrazole ring but different substituents on the phenyl ring.
Uniqueness
The uniqueness of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H16BrN3O3S |
|---|---|
Poids moléculaire |
446.3g/mol |
Nom IUPAC |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanone |
InChI |
InChI=1S/C19H16BrN3O3S/c1-11-4-7-15(8-5-11)27-17-9-6-14(10-16(17)23(25)26)19(24)22-13(3)18(20)12(2)21-22/h4-10H,1-3H3 |
Clé InChI |
AJQWHKQXNROVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenoxy)-N'-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methylpropanohydrazide](/img/structure/B454492.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454493.png)
![N'-(1-{4-[2-(4-morpholinyl)ethoxy]phenyl}propylidene)-2-thiophenecarbohydrazide](/img/structure/B454494.png)
![3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B454497.png)
![2-{[2-(3,4,5-Trimethoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B454499.png)
![4-(2,5-Dimethylphenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-3-thiophenecarboxamide](/img/structure/B454500.png)

![4-methoxy-N'-[1-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B454502.png)


![2-{2-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B454507.png)

